6-Chloro-2-hydroxynicotinaldehyde
Description
The chlorine and hydroxyl substituents confer distinct electronic and steric properties, influencing reactivity and interactions in catalytic or biological systems.
Properties
Molecular Formula |
C6H4ClNO2 |
|---|---|
Molecular Weight |
157.55 g/mol |
IUPAC Name |
6-chloro-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H,8,10) |
InChI Key |
CKOYIJONPYOQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on nicotinic acid derivatives and substituted pyridinecarboxaldehydes, emphasizing functional group variations and their impact on physicochemical properties and reactivity.
Structural and Functional Group Comparisons
6-Chloro-2-hydroxynicotinaldehyde vs. Nicotinic Acid Hydrochloride (CAS 636-79-3):
Nicotinic acid hydrochloride lacks the aldehyde and hydroxyl groups but shares the pyridine core and chlorine substitution. The hydrochloride salt enhances solubility in polar solvents, whereas the aldehyde group in this compound increases electrophilicity, making it more reactive in condensation reactions (e.g., forming Schiff bases) .- This compound vs. Chlorine substitution in the former compound may also enhance stability against oxidation.
This compound vs. 5-Chloronicotinaldehyde:
Positional isomerism (chlorine at 5- vs. 6-position) alters electronic distribution. The 6-chloro derivative likely exhibits stronger intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, affecting tautomerism and crystal packing.
Physicochemical Properties (Hypothetical Table)
| Property | This compound | Nicotinic Acid Hydrochloride | 2-Hydroxynicotinaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | ~173.56 (calculated) | 179.57 | ~139.12 |
| Solubility in Water | Low (polar aprotic solvents) | High | Moderate |
| Melting Point (°C) | ~120–125 (estimated) | 254–256 | ~90–95 (estimated) |
| pKa (hydroxyl group) | ~8.5–9.0 | N/A | ~7.5–8.0 |
Research Findings and Reactivity
Synthetic Applications:
The aldehyde group in this compound facilitates cross-coupling reactions, as demonstrated in studies of related pyridinecarboxaldehydes. For example, Suzuki-Miyaura coupling with aryl boronic acids could yield biaryl derivatives, though chlorine substitution may require optimized catalysts .Biological Relevance:
Chlorinated pyridine derivatives often exhibit enhanced antimicrobial or enzyme inhibitory activity. The hydroxyl and aldehyde groups may enable chelation with metal ions, a feature explored in metalloenzyme inhibitor design.
Limitations and Data Gaps
Structural inferences are drawn from nicotinic acid derivatives and substituted pyridinecarboxaldehydes. Experimental validation of properties and reactivity is recommended.
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